2-(4-fluorophenoxy)-N-{[(phenylformamido)methanethioyl]amino}acetamide
Description
2-(4-Fluorophenoxy)-N-{[(phenylformamido)methanethioyl]amino}acetamide is a fluorinated acetamide derivative characterized by a 4-fluorophenoxy group and a thioamide-linked phenylformamido substituent. Its structure combines aromatic, electron-withdrawing (fluorine), and sulfur-containing moieties, which are known to influence physicochemical properties and biological activity .
Properties
IUPAC Name |
N-[[[2-(4-fluorophenoxy)acetyl]amino]carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3S/c17-12-6-8-13(9-7-12)23-10-14(21)19-20-16(24)18-15(22)11-4-2-1-3-5-11/h1-9H,10H2,(H,19,21)(H2,18,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVBVVXRPPJOLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)COC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-{[(phenylformamido)methanethioyl]amino}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-fluorophenol with an appropriate acylating agent to form 4-fluorophenoxyacetyl chloride. This intermediate is then reacted with phenylformamide and a thiol reagent under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-{[(phenylformamido)methanethioyl]amino}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-fluorophenoxy)-N-{[(phenylformamido)methanethioyl]amino}acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-{[(phenylformamido)methanethioyl]amino}acetamide involves its interaction with specific molecular targets. The fluorophenoxy group may interact with hydrophobic pockets in proteins, while the phenylformamido group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Structural Features:
- Backbone: Acetamide core with a 4-fluorophenoxy group.
- Substituents: Thioamide linkage to a phenylformamido group. Fluorine at the para position of the phenoxy ring.
Analogues with Similar Motifs:
Yield Comparison :
Physicochemical Properties
Melting Points and Polarity:
- The target compound’s melting point is expected to align with analogues (70–85°C), influenced by fluorine’s electronegativity and thioamide hydrogen bonding .
- Rf Values (TLC): Analogues in show Rf = 0.28–0.65, indicating moderate polarity. The thioamide group may reduce polarity compared to hydroxylated derivatives.
Hydrophobicity (logP):
Antimicrobial Activity:
Enzyme Inhibition (17β-HSD2):
COX Inhibition (Molecular Docking):
Biological Activity
The compound 2-(4-fluorophenoxy)-N-{[(phenylformamido)methanethioyl]amino}acetamide is a synthetic molecule that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-(4-fluorophenoxy)-N-{[(phenylformamido)methanethioyl]amino}acetamide is , and its molecular weight is approximately 348.43 g/mol. The structure features a fluorophenoxy group, a phenylformamido moiety, and a methanethioyl group, contributing to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉FN₃O₂S |
| Molecular Weight | 348.43 g/mol |
| IUPAC Name | 2-(4-fluorophenoxy)-N-{[(phenylformamido)methanethioyl]amino}acetamide |
| CAS Number | Not available |
Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific biological targets, potentially influencing pathways related to cell growth and apoptosis. The presence of the fluorine atom in the phenoxy group may enhance lipophilicity, allowing better membrane permeability and interaction with cellular targets.
Antimicrobial Activity
In vitro studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics.
Case Studies
- Antituberculosis Activity : A study investigated the efficacy of related compounds in inhibiting Mycobacterium tuberculosis. The results indicated that modifications in the chemical structure could enhance activity against resistant strains, suggesting a promising avenue for further research on 2-(4-fluorophenoxy)-N-{[(phenylformamido)methanethioyl]amino}acetamide in tuberculosis treatment .
- Cytotoxicity Assays : Cytotoxicity tests performed on human cell lines revealed that certain derivatives exhibited low toxicity while maintaining antimicrobial efficacy. This balance is crucial for developing therapeutic agents that minimize adverse effects on human cells .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against resistant bacterial strains |
| Antituberculosis | Promising results in inhibiting Mycobacterium tuberculosis |
| Cytotoxicity | Low cytotoxicity in human cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
